molecular formula C7H5BrCl2O2S B8665836 4-(Bromomethyl)-3-chlorobenzene-1-sulfonyl chloride CAS No. 141834-24-4

4-(Bromomethyl)-3-chlorobenzene-1-sulfonyl chloride

Cat. No.: B8665836
CAS No.: 141834-24-4
M. Wt: 303.99 g/mol
InChI Key: SWJFTFLNDWIRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bromomethyl)-3-chlorobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C7H5BrCl2O2S and its molecular weight is 303.99 g/mol. The purity is usually 95%.
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Properties

CAS No.

141834-24-4

Molecular Formula

C7H5BrCl2O2S

Molecular Weight

303.99 g/mol

IUPAC Name

4-(bromomethyl)-3-chlorobenzenesulfonyl chloride

InChI

InChI=1S/C7H5BrCl2O2S/c8-4-5-1-2-6(3-7(5)9)13(10,11)12/h1-3H,4H2

InChI Key

SWJFTFLNDWIRRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Bromosuccinimide (13.76 g, 76 mmol) was added to a stirred solution of 3-chloro-4-toluenesulphonyl chloride (12 g, 76 mmol) in CCl4 (120 ml) under argon. After one hour benzoyl peroxide (0.92 g, 3.8 mmol) was added and the reaction mixture refluxed overnight. The mixture was allowed to cool, the resulting white precipitate filtered off and the filtrate evaporated to a yellow oil. Purification of the residue by chromatography over silica gel (3% ethyl acetate in hexane) afforded 3-chloro-4-bromomethylphenylsulphonyl chloride (3.3 g, 14%) as a colourless oil.
Quantity
13.76 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step Two

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